1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine
Description
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine is a bis(sulfonyl)hydrazine derivative characterized by two sulfonated tetrahydrothiophene (thiomorpholine dioxide) groups attached to a central hydrazine backbone. This compound shares structural motifs with other bis-hydrazines but is distinguished by its cyclic sulfone substituents, which may enhance its ability to act as an alkylating agent or ligand in coordination chemistry .
Properties
Molecular Formula |
C8H16N2O4S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-bis(1,1-dioxothiolan-3-yl)hydrazine |
InChI |
InChI=1S/C8H16N2O4S2/c11-15(12)3-1-7(5-15)9-10-8-2-4-16(13,14)6-8/h7-10H,1-6H2 |
InChI Key |
LABKHPMPKSIBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine typically involves the reaction of tetrahydrothiophene-3-one with hydrazine hydrate in the presence of an oxidizing agent to introduce the sulfone groups. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine linkage or the tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine involves its interaction with various molecular targets, primarily through its sulfone groups. These groups can participate in redox reactions, making the compound useful in oxidative stress studies. The hydrazine linkage also allows for potential interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Substituent Effects
- Bis(sulfonyl)hydrazines: Compounds like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (laromustine) and ProMIC (1,2-bis(methylsulfonyl)hydrazine) feature linear sulfonyl groups. These agents are known for their chloroethylating activity, which causes DNA cross-linking without generating toxic vinylation or hydroxyethylation byproducts, improving their therapeutic index .
- Bis(heteroaryl)hydrazines : Derivatives such as (1Z,2Z)-1,2-bis(3-methyl-2,3-dihydrobenzothiazol-2-ylidene)hydrazine () and bis(pyridinylmethylene)hydrazines () incorporate aromatic or heterocyclic substituents. These groups enhance π-π stacking interactions and redox activity, making them useful in radical scavenging assays (e.g., ABTS analogs) or adsorption applications .
- Bis(benzylidene)hydrazines : Compounds like 1,2-bis(4-chlorobenzylidene)hydrazine () exhibit extended conjugation, leading to distinct UV-Vis absorption profiles and pH-sensitive behavior. Their cytotoxicity against cancer cells is attributed to intercalation or enzyme inhibition mechanisms .
Geometric Configuration
- The target compound’s geometry is influenced by steric and electronic effects from the tetrahydrothiophene dioxide rings. Similar bis-hydrazines, such as bis(thiourea) derivatives (), adopt trans or cis configurations depending on substituent bulkiness, which affects their ligand properties and antioxidant activity .
Solubility and Stability
- Sulfonated derivatives like the target compound exhibit higher water solubility compared to hydrophobic bis(benzylidene)hydrazines. This property is critical for pharmaceutical applications .
- The electron-withdrawing sulfonyl groups stabilize the hydrazine backbone against oxidation, a contrast to bis(trifluoroacetyl)hydrazines, which undergo N–N bond transformations under metal coordination () .
Biological Activity
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine, also known by its CAS number 1020-73-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 268.35 g/mol
- SMILES Notation : O=S1(=O)CCC(C1)NNC1CCS(=O)(=O)C1
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized thiadiazole-based molecules found that derivatives of this compound showed promising results against pathogenic fungi and bacteria. The molecular docking studies suggested that these compounds could effectively inhibit the growth of black fungi and other pathogens .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Staphylococcus aureus | 20 | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. A review highlighted hydrazone derivatives and their biological activities, noting that compounds similar to this hydrazine derivative have shown cytotoxic effects against various cancer cell lines .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study published in December 2024 investigated the cytotoxic effects of several hydrazone derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the dioxothiophene moiety contributes to its ability to interact with cellular targets effectively.
Proposed Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
